molecular formula C8H6F3NO2 B1338263 1-Methyl-2-nitro-3-(trifluoromethyl)benzene CAS No. 92891-23-1

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Cat. No. B1338263
CAS RN: 92891-23-1
M. Wt: 205.13 g/mol
InChI Key: JTXZOTTYGWMNGR-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is a chemical compound with the empirical formula C8H6F3NO2 . It has a molecular weight of 205.13 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group .


Chemical Reactions Analysis

While specific reactions involving 1-Methyl-2-nitro-3-(trifluoromethyl)benzene are not available, it’s known that nitrobenzene compounds can undergo reactions such as reduction to aniline derivatives .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include 1-Methyl-2-nitro-3-(trifluoromethyl)benzene, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

This compound is considered hazardous. It’s classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-methyl-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZOTTYGWMNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541296
Record name 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

CAS RN

92891-23-1
Record name 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 gms of 3-methyl benzotrifluoride is dissolved in 5 mls of methylene chloride and added dropwise with stirring at -20° C. to -25° C. to 6 gms of 98% HNO3 dissolved in 10 ml methylene chloride. After addition, the reaction was allowed to finish by warming the mixture to 15° C. After treatment with ice and water followed by sodium bicarbonate wash, near quantitative yield was recovered. Isomer distribution was as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6 gms of 90% nitric acid is cooled to -5° C. and 2 gms of 3-methyl benzotrifluoride was added dropwise with stirring. The two phase system was allowed to warm to 10° C. during addition. After stirring 2 hours, the reaction mixture was poured onto ice, extracted with methylene chloride and washed with dilute aqueous sodium bicarbonate. After vacuum removal of solvent on a rotary evaporator, near quantitative oil was obtained which had isomer distribution:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The nitration vessel is charged with 250 gms (3.97 moles) of 98% HNO3 and cooled to about -18° C. Then 100 gms (0.62 moles) of 3-methyl benzotrifluoride is added dropwise with stirring and the temperature is maintained within the range of about -16° C. to about -22° C. The addition of the benzotrifluoride takes about 2 hours and 15 minutes. After it has been added, stirring is continued for about another 15 minutes. The reaction mixture is poured into ice water and methylene chloride is added to phase separate the nitration products. The organic layer is washed with sodium carbonate solution. The solvent is then stripped on a rotary evaporator. Yield is 127.5 gms of oil comprising 43% 2-nitro isomer; 31% 4-nitro isomer, 24% 6-nitro isomer and about 1% of the 5-nitro isomer as determined by glc and 19F NMR.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four

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